molecular formula C9H17N3O B8110333 6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one

6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one

Cat. No.: B8110333
M. Wt: 183.25 g/mol
InChI Key: CDYKQSPEGHKWTM-UHFFFAOYSA-N
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Description

6-Ethyl-2,6,9-triazaspiro[45]decan-8-one is a spirocyclic compound characterized by its unique triazaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with cyclic ketones, followed by cyclization reactions under controlled conditions. Specific reagents and catalysts are often employed to facilitate these transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Comparison: 6-Ethyl-2,6,9-triazaspiro[4.5]decan-8-one is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

6-ethyl-2,6,9-triazaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-2-12-5-8(13)11-7-9(12)3-4-10-6-9/h10H,2-7H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYKQSPEGHKWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(=O)NCC12CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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